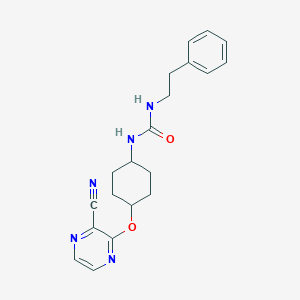

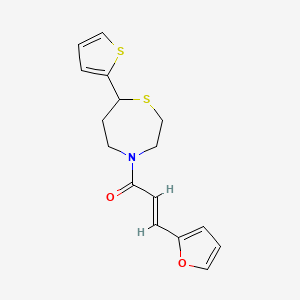

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)furan-2-carboxamide” is a complex organic compound. It contains a cyclopentyl group, which is a cycloalkane with a five-membered ring . The compound also includes a thiophen-2-yl group, which is a five-membered aromatic ring with one sulfur atom, and a furan-2-carboxamide group, which is a five-membered aromatic ring with one oxygen atom.

Wissenschaftliche Forschungsanwendungen

Antiprotozoal Agents

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)furan-2-carboxamide and its derivatives have been explored as potential antiprotozoal agents. Compounds in this category have shown strong DNA affinities and significant in vitro activities against protozoal infections such as T. b. rhodesiense and P. falciparum. These findings suggest potential applications in treating diseases caused by these protozoa (Ismail et al., 2004).

PET Imaging of Microglia

Certain derivatives, such as [11C]CPPC, have been identified as PET radiotracers specific for the CSF1R, a microglia-specific marker. This suggests its utility in noninvasively imaging reactive microglia and understanding their role in various neuropsychiatric disorders, including Alzheimer's disease and Parkinson's disease (Horti et al., 2019).

Heterocyclic Acids Electrolysis

Research has also delved into the electrolysis of furan-2-carboxylic acids. This process results in the formation of compounds like N-(2-furoyloxymethyl)-N-methylformamide, indicating potential applications in organic synthesis and industrial chemistry (Konstantinov et al., 1971).

Inhibitors of Lethal H5N1 Influenza A Viruses

Furan-carboxamide derivatives have been synthesized and identified as potent inhibitors of the H5N1 influenza A virus. This suggests their potential as antiviral agents, especially in the context of lethal influenza strains (Yongshi et al., 2017).

Antibacterial Activities

Some derivatives have been studied for their antibacterial activities against drug-resistant bacteria like A. baumannii, K. pneumoniae, E. cloacae, and MRSA. This points towards their potential application in addressing antibiotic resistance (Siddiqa et al., 2022).

Bioactivity of Furan-2-Carboxylic Acids

Furan-2-carboxylic acids isolated from plants like Nicotiana tabacum have demonstrated significant anti-tobacco mosaic virus activity and moderate cytotoxicity against human tumor cell lines, indicating potential applications in agriculture and cancer research (Wu et al., 2018).

Zukünftige Richtungen

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

Eigenschaften

IUPAC Name |

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-12(19)14-6-7-15(22-14)17(8-2-3-9-17)11-18-16(20)13-5-4-10-21-13/h4-7,10,12,19H,2-3,8-9,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHWQCFKCQTXRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2839515.png)

![Ethyl 2-[(3-fluorophenyl)methylsulfanyl]-3-(furan-2-ylmethyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2839517.png)

![2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride](/img/structure/B2839520.png)

![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2839521.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2839522.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)cyclohexyl phenylcarbamate](/img/structure/B2839530.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B2839535.png)